Tosyl-methamphetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

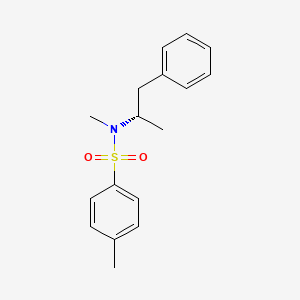

N,4-dimethyl-N-[(2S)-1-phenylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-14-9-11-17(12-10-14)21(19,20)18(3)15(2)13-16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSONJJCLDHBBJA-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)[C@@H](C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345170 | |

| Record name | (S)-Methamphetamine p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74810-23-4 | |

| Record name | (S)-Methamphetamine p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Tosyl-Methamphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tosyl-methamphetamine, also known as (S)-Methamphetamine p-toluenesulfonamide (B41071) or TS-Methamphetamine, is a derivative of the potent central nervous system stimulant methamphetamine.[1][2] In this derivative, the secondary amine of the methamphetamine molecule is covalently bonded to a p-toluenesulfonyl (tosyl) group. This modification chemically "masks" the methamphetamine, altering its physical and chemical properties. The primary interest in this compound within the scientific and forensic communities stems from its use as a clandestine method to disguise methamphetamine, thereby evading standard detection techniques.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of tosyl-methamphetamine.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the attachment of a tosyl group to the nitrogen atom of the methamphetamine backbone. The tosyl group, with the chemical formula CH₃C₆H₄SO₂, introduces a bulky and electron-withdrawing substituent, which significantly impacts the molecule's polarity and reactivity compared to the parent compound.

Below is a diagram of the chemical structure of N-tosyl-methamphetamine.

Caption: Chemical structure of N-tosyl-methamphetamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 74810-23-4 | [2] |

| Molecular Formula | C₁₇H₂₁NO₂S | [2] |

| Molecular Weight | 303.42 g/mol | [2] |

| Synonyms | TS-Methamphetamine, (S)-Methamphetamine p-toluenesulfonamide | [1][2] |

| SMILES | CC(CC1=CC=CC=C1)N(C)S(=O)(=O)C2=CC=C(C)C=C2 | [2] |

| InChI | InChI=1S/C17H21NO2S/c1-14-9-11-17(12-10-14)21(19,20)18(3)15(2)13-16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3/t15-/m0/s1 | [2] |

Experimental Protocols

Synthesis of N-Tosyl-Methamphetamine

The synthesis of N-tosyl-methamphetamine is typically achieved through the reaction of methamphetamine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction, a standard procedure for the tosylation of secondary amines, is outlined below.

Materials:

-

Methamphetamine hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., triethylamine (B128534), pyridine)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Methamphetamine hydrochloride is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to generate the free base form of methamphetamine.

-

The resulting solution is extracted with an organic solvent such as dichloromethane.

-

To the organic solution containing methamphetamine free base, p-toluenesulfonyl chloride is added portion-wise at room temperature with stirring. A base like triethylamine or pyridine (B92270) can be used as an acid scavenger if starting from the free base in a non-aqueous solvent.

-

The reaction mixture is stirred for a period of time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water to remove any inorganic byproducts and excess base.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-tosyl-methamphetamine.

-

The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of N-tosyl-methamphetamine.

Caption: Experimental workflow for the synthesis of N-tosyl-methamphetamine.

Deprotection of N-Tosyl-Methamphetamine

The removal of the tosyl group to regenerate the parent methamphetamine is a key step in the context of its use as a masked compound. This deprotection can be achieved under various conditions, often involving strong acids or reducing agents.

Procedure (Acidic Hydrolysis):

-

N-tosyl-methamphetamine is dissolved in a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[4]

-

The solution is heated to reflux for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the methamphetamine free base.

-

The product can then be extracted with an organic solvent and purified.

Analytical Characterization

The identification and characterization of N-tosyl-methamphetamine rely on modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with a chromatographic separation method like gas chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-tosyl-methamphetamine. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Data (Predicted and Inferred from Related Structures):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 2H | Aromatic protons ortho to SO₂ |

| ~7.3 | d | 2H | Aromatic protons meta to SO₂ |

| ~7.2 | m | 5H | Phenyl ring protons of methamphetamine moiety |

| ~4.0 | m | 1H | CH-N |

| ~2.9 | m | 2H | CH₂-Ph |

| ~2.7 | s | 3H | N-CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ (tosyl) |

| ~1.2 | d | 3H | C-CH₃ |

¹³C NMR Data (Predicted and Inferred from Related Structures): [5]

| Chemical Shift (δ, ppm) | Assignment |

| ~143 | Quaternary C of tosyl group (C-S) |

| ~138 | Quaternary C of phenyl group (C-CH₂) |

| ~137 | Quaternary C of tosyl group (C-CH₃) |

| ~129 | Aromatic CH of tosyl group |

| ~128 | Aromatic CH of phenyl group |

| ~127 | Aromatic CH of tosyl group |

| ~126 | Aromatic CH of phenyl group |

| ~58 | CH-N |

| ~40 | CH₂-Ph |

| ~30 | N-CH₃ |

| ~21 | Ar-CH₃ (tosyl) |

| ~16 | C-CH₃ |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of this compound, particularly in forensic analysis. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule upon electron ionization (EI).

EI-MS Fragmentation Data:

| m/z | Proposed Fragment Identity |

| 303 | [M]⁺ (Molecular Ion) |

| 212 | [M - C₇H₇]⁺ (Loss of benzyl (B1604629) group) |

| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl cation) |

| 148 | [M - CH₃C₆H₄SO₂]⁺ (Loss of tosyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [CH(CH₃)N(CH₃)]⁺ (Characteristic methamphetamine fragment) |

Conclusion

N-tosyl-methamphetamine represents a chemically modified form of methamphetamine, designed to evade detection. Its characterization requires a combination of advanced analytical techniques, with NMR and MS being the most definitive. The synthesis involves a straightforward tosylation of the secondary amine of methamphetamine, and the tosyl group can be removed under specific conditions to regenerate the parent drug. The data and protocols presented in this guide provide a comprehensive technical resource for researchers, scientists, and drug development professionals working with or encountering this compound.

References

- 1. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

(S)-Methamphetamine p-toluenesulfonamide CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Methamphetamine p-toluenesulfonamide (B41071), a significant compound in forensic science and chemical synthesis. It serves as an analytical reference standard and a precursor, or "masked" form, of (S)-methamphetamine.[1][2][3][4] This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a chemically masked derivative of a controlled substance.

Core Properties

(S)-Methamphetamine p-toluenesulfonamide, also known as N,4-dimethyl-N-[(1S)-1-methyl-2-phenylethyl]-benzenesulfonamide, is the N-tosylated derivative of (S)-methamphetamine.[1][2] The tosyl group acts as a protecting group for the secondary amine of methamphetamine, altering its chemical properties and making it difficult to identify using standard analytical techniques for amphetamines.[4][5]

Physicochemical Data

The quantitative properties of (S)-Methamphetamine p-toluenesulfonamide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 74810-23-4 | [1][3] |

| Molecular Formula | C₁₇H₂₁NO₂S | [1][3] |

| Molecular Weight | 303.4 g/mol | [1][3] |

| Boiling Point | 439.4 ± 48.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| Solubility | DMSO: MiscibleMethyl Acetate (B1210297): 10 mg/mL | [3] |

| UV λmax | 234 nm | [2][3] |

| Purity | ≥98% (as reference standard) | [2][3] |

| Storage Temperature | -20°C | [2][3] |

| Stability | ≥ 5 years (at -20°C) | [2][3] |

Synthesis and Deprotection

(S)-Methamphetamine p-toluenesulfonamide is synthesized by reacting (S)-methamphetamine with p-toluenesulfonyl chloride. Its primary chemical significance lies in its role as a precursor that can be converted back to (S)-methamphetamine. This process, known as deprotection, typically involves acid hydrolysis.

Experimental Protocol: Deprotection to (S)-Methamphetamine

The following is a representative protocol for the acid-catalyzed deprotection of the tosyl group to yield the parent amine. A study by Collins et al. (2018), referenced in related literature, demonstrated that p-tosyl methylamphetamine could be converted to methamphetamine using hydrochloric acid and moderate heat.[4]

Objective: To remove the p-toluenesulfonyl group from (S)-Methamphetamine p-toluenesulfonamide to yield (S)-methamphetamine.

Materials:

-

(S)-Methamphetamine p-toluenesulfonamide

-

Concentrated Hydrochloric Acid (HCl)

-

Suitable solvent (e.g., dioxane or acetic acid)

-

Water

-

Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Distilled water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve (S)-Methamphetamine p-toluenesulfonamide in a suitable solvent like dioxane or acetic acid in a round-bottom flask.

-

Acid Hydrolysis: Add concentrated hydrochloric acid to the solution. The mixture is then heated to a moderate temperature (e.g., 50-100°C) and stirred for a period ranging from 30 minutes to several hours, depending on the scale and concentration. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is basic (pH > 10).

-

Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Washing: Combine the organic extracts and wash with distilled water to remove any remaining salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield crude (S)-methamphetamine.

-

Purification (Optional): The crude product can be further purified by distillation or crystallization if required.

Caption: Synthesis of (S)-methamphetamine via acid hydrolysis.

Analytical Characterization

The identification of N-tosylated amphetamines presents a challenge for standard forensic analytical workflows.[5] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for characterization, often in a complementary manner.[4][5]

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of a sample suspected to contain (S)-Methamphetamine p-toluenesulfonamide. It is important to note that some N-protected derivatives can be thermally labile and may degrade or rearrange in the GC inlet.[5]

Objective: To identify and quantify (S)-Methamphetamine p-toluenesulfonamide in a sample using GC-MS.

Materials and Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Sample dissolved in a suitable solvent (e.g., methyl acetate or methanol)

-

Analytical reference standard of (S)-Methamphetamine p-toluenesulfonamide

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample in an appropriate solvent to a concentration suitable for GC-MS analysis (e.g., 1 mg/mL).

-

Instrument Conditions:

-

Inlet Temperature: 250-280°C (Note: Lower temperatures may be necessary to prevent thermal degradation).

-

Injection Mode: Splitless or split, depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 90°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 300-310°C) and hold for several minutes.

-

MS Transfer Line Temperature: 280-300°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 amu.

-

-

Analysis: Inject the sample onto the GC-MS system.

-

Data Interpretation: Compare the retention time and mass spectrum of any detected peaks to an analytical reference standard of (S)-Methamphetamine p-toluenesulfonamide.

Caption: General workflow for analyzing a suspected sample.

Biological Activity and Signaling Pathways

(S)-Methamphetamine p-toluenesulfonamide is not known to have significant direct pharmacological activity. Its primary relevance in a biological context is as a "prodrug" or masked compound that can be metabolized or converted in vivo to the highly active (S)-methamphetamine. Therefore, it does not have its own characterized signaling pathways. The toxicological and pharmacological effects would be those of its parent compound, (S)-methamphetamine, following conversion.

Caption: Role as an inactive precursor to active (S)-methamphetamine.

Conclusion

References

- 1. (S)-Methamphetamine p-toluenesulfonamide | CAS#:74810-23-4 | Chemsrc [chemsrc.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. [phfscience.nz]

Masked Menace: A Technical Guide to the Mechanism of Tosyl-Methamphetamine as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tosyl-methamphetamine has emerged as a significant compound in forensic science, representing a chemically masked form of methamphetamine. This prodrug strategy is employed to alter the chemical structure of methamphetamine, thereby evading standard detection methodologies. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and analytical detection of this compound. Detailed experimental protocols for its formation and cleavage are presented, alongside quantitative data on its properties. Furthermore, this document elucidates the metabolic pathway of the parent compound, methamphetamine, which is liberated in vivo. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand, identify, and counteract this evolving challenge in drug trafficking and analysis.

Introduction: The Concept of Masked Drug Compounds

Chemical masking, or the use of prodrugs, is a strategy to temporarily inactivate a pharmacologically active molecule. This is achieved by chemically modifying a functional group within the parent drug, rendering it inactive until the modifying group is cleaved. In the context of illicit drug trafficking, this approach is used to create novel psychoactive substances that may not be scheduled or are difficult to detect using conventional screening methods.

This compound is a derivative of methamphetamine where the secondary amine functional group is protected by a p-toluenesulfonyl (tosyl) group. This modification significantly alters the polarity and chemical properties of the methamphetamine molecule, making it less likely to be identified by routine drug screening protocols. However, the tosyl group can be removed under certain conditions, regenerating the psychoactive parent compound, methamphetamine.

Mechanism of Action: A Prodrug Approach

The core mechanism of this compound as a masked drug lies in its ability to act as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. In the case of this compound, the tosyl group renders the molecule pharmacologically inactive. The psychoactive effects are only observed upon the in vivo or in vitro cleavage of the N-S bond, which releases methamphetamine.

Chemical Deprotection

The conversion of this compound back to methamphetamine can be achieved through chemical means. This process, known as deprotection or cleavage, typically involves acid hydrolysis. It has been demonstrated that this compound can be converted to methamphetamine using hydrochloric acid with moderate heat. This is particularly relevant in a forensic context, as it suggests a straightforward method for traffickers to recover the active drug. Furthermore, studies have shown that this conversion can also occur in simulated gastric juice, indicating that oral ingestion of this compound could lead to the systemic release of methamphetamine.

The general chemical transformation is depicted below:

In Vivo Conversion and Metabolism of Methamphetamine

Upon administration, it is hypothesized that this compound undergoes hydrolysis in the acidic environment of the stomach to release methamphetamine. Once liberated, methamphetamine follows its well-established metabolic pathway. The primary enzyme responsible for the metabolism of methamphetamine is Cytochrome P450 2D6 (CYP2D6) in the liver.[1][2][3][4]

The main metabolic routes are:

-

N-demethylation: to the active metabolite, amphetamine.

-

Aromatic hydroxylation: to p-hydroxymethamphetamine (P-OHMA), which is an inactive metabolite.

Amphetamine is also a substrate for CYP2D6 and is further metabolized.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, methamphetamine.

Table 1: Physicochemical Properties

| Compound | Formula | Molar Mass ( g/mol ) |

| This compound | C₁₇H₂₁NO₂S | 303.42 |

| Methamphetamine | C₁₀H₁₅N | 149.23 |

Table 2: Pharmacokinetic Parameters of Methamphetamine (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~67% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 2-12 hours | [1][2] |

| Elimination Half-Life (t½) | ~10-12 hours in adults | [6] |

| Major Metabolites | Amphetamine, p-Hydroxymethamphetamine | [1][3][4] |

| Primary Enzyme | CYP2D6 | [1][2][3][4] |

Note: Pharmacokinetic data for this compound is not currently available in the literature. The data presented is for the active metabolite, methamphetamine, following oral administration.

Experimental Protocols

The following protocols are generalized procedures for the synthesis, deprotection, and analysis of this compound based on established chemical principles and forensic findings.

Synthesis of N-Tosyl-Methamphetamine

This procedure describes the N-tosylation of a secondary amine, which is applicable to the synthesis of this compound from methamphetamine.

Materials:

-

Methamphetamine hydrochloride

-

Sodium hydroxide (B78521) (e.g., 1 M aqueous solution)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Pyridine or Triethylamine (B128534)

-

p-Toluenesulfonyl chloride (Tosyl Chloride)

-

Anhydrous sodium sulfate (B86663)

-

Water

Procedure:

-

Methamphetamine hydrochloride is converted to its free base by dissolving it in water and adding a base such as sodium hydroxide solution until the pH is alkaline.

-

The methamphetamine free base is extracted into an organic solvent like dichloromethane.

-

The organic extract is dried over anhydrous sodium sulfate and filtered.

-

To the solution of methamphetamine free base, a slight excess of a non-nucleophilic base such as pyridine or triethylamine is added.

-

The mixture is cooled in an ice bath, and a solution of p-toluenesulfonyl chloride in the same solvent is added dropwise with stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC-MS).

-

The reaction mixture is then washed with water, dilute acid (to remove excess pyridine/triethylamine), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Deprotection of this compound to Methamphetamine

This protocol outlines the acid-catalyzed cleavage of the tosyl group.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 2 M)

-

A suitable solvent (e.g., water, ethanol)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

This compound is dissolved in a suitable solvent mixture (e.g., ethanol/water).

-

Hydrochloric acid is added to the solution.

-

The mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for a period of time (e.g., 30 minutes to a few hours), with the reaction progress monitored by an appropriate analytical technique (e.g., GC-MS).

-

After cooling, the reaction mixture is made alkaline with the addition of a sodium hydroxide solution.

-

The liberated methamphetamine free base is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield methamphetamine.

Analytical Characterization

GC-MS is a primary technique for the identification and quantification of this compound and methamphetamine.

Sample Preparation:

-

Seized Material: A small amount of the suspected material is dissolved in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Biological Samples (Urine/Blood): A liquid-liquid or solid-phase extraction is performed to isolate the analytes from the biological matrix. Derivatization (e.g., with trifluoroacetic anhydride) may be necessary for the analysis of methamphetamine and its metabolites.

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure the elution of both the more volatile methamphetamine and the less volatile this compound.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

A few milligrams of the purified substance are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Spectral Features for this compound:

-

Aromatic protons of the phenyl group of methamphetamine.

-

Aromatic protons of the tosyl group (typically two doublets in the aromatic region).

-

A methyl group singlet from the tosyl group.

-

Aliphatic protons corresponding to the methamphetamine backbone, including the N-methyl group and the protons of the propyl chain.

Conclusion

This compound represents a significant challenge to law enforcement and forensic laboratories due to its nature as a masked drug. Understanding its chemical properties, mechanism of action as a prodrug, and the methods for its synthesis and detection is crucial for effective interdiction and analysis. This technical guide provides a foundational understanding of this compound, offering detailed protocols and data to aid researchers and professionals in this field. Continued research into the pharmacokinetics of this compound and the development of rapid detection methods are essential to stay ahead of this evolving trend in illicit drug manufacturing.

References

- 1. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of N-p-tosyl methamphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-p-tosyl methamphetamine, formally known as N,4-dimethyl-N-((1S)-1-methyl-2-phenylethyl)benzenesulfonamide, is a derivative of methamphetamine in which the secondary amine is protected by a para-toluenesulfonyl (tosyl) group. This modification chemically "masks" the methamphetamine molecule, altering its physical and chemical properties. From a forensic and law enforcement perspective, N-p-tosyl methamphetamine is considered a precursor or a form of "masked" methamphetamine, potentially designed to evade standard drug detection methods. The tosyl group can be removed through chemical processes to regenerate the parent methamphetamine compound. This guide provides a comprehensive overview of the known physical and chemical properties of N-p-tosyl methamphetamine, detailed experimental protocols for its synthesis and analysis, and a discussion of its significance.

Physical and Chemical Properties

The physical and chemical properties of N-p-tosyl methamphetamine are summarized in the tables below. It is important to note that while some data is available from commercial suppliers and scientific literature, a definitive experimental melting and boiling point for this specific compound is not widely reported.

Table 1: General and Physical Properties of N-p-tosyl methamphetamine

| Property | Value | Source(s) |

| Chemical Name | N,4-dimethyl-N-((1S)-1-methyl-2-phenylethyl)benzenesulfonamide | [1] |

| Synonyms | (S)-Methamphetamine p-toluenesulfonamide, Tosyl-Methamphetamine, TS-Methamphetamine | [1] |

| CAS Number | 74810-23-4 | [1] |

| Molecular Formula | C₁₇H₂₁NO₂S | [1] |

| Molecular Weight | 303.4 g/mol | [1] |

| Appearance | Not explicitly reported, likely a solid | Inferred from synthesis procedures |

| Melting Point | Not explicitly reported in available literature | |

| Boiling Point | Not explicitly reported in available literature | |

| Solubility | Miscible in DMSO; 10 mg/mL in methyl acetate | [1] |

Table 2: Spectroscopic Properties of N-p-tosyl methamphetamine

| Property | Value | Source(s) |

| UV/Vis (λmax) | 234 nm | [1] |

| ¹H NMR (DMSO-d₆) | See Table 3 for detailed assignments | [2] |

| ¹³C NMR (DMSO-d₆) | See Table 4 for detailed assignments | |

| Mass Spectrometry | See Table 5 for major fragments | [2] |

| FTIR | See Table 6 for key vibrational modes | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of N-p-tosyl methamphetamine. The following tables provide a summary of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) data based on available literature.[2]

Table 3: ¹H NMR Spectral Data of N-p-tosyl methamphetamine (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| To be populated with data from a full-text scientific paper |

Table 4: ¹³C NMR Spectral Data of N-p-tosyl methamphetamine (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| To be populated with data from a full-text scientific paper |

Table 5: Mass Spectrometry Data (Electron Ionization - EI) of N-p-tosyl methamphetamine

| m/z | Relative Intensity | Proposed Fragment |

| To be populated with data from a full-text scientific paper |

Table 6: FTIR Spectral Data of N-p-tosyl methamphetamine

| Wavenumber (cm⁻¹) | Description of Vibrational Mode |

| To be populated with data from a full-text scientific paper |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analysis of N-p-tosyl methamphetamine.

Synthesis of N-p-tosyl methamphetamine

The synthesis of N-p-tosyl methamphetamine involves the reaction of methamphetamine with p-toluenesulfonyl chloride in the presence of a base. This is a standard procedure for the tosylation of a secondary amine.

Materials:

-

Methamphetamine hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., triethylamine, pyridine)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Methamphetamine hydrochloride is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to generate the free base.[2]

-

The resulting solution is extracted with an organic solvent such as dichloromethane.[2]

-

To the organic extract containing methamphetamine free base, p-toluenesulfonyl chloride (in slight molar excess) is added.

-

A base (e.g., pyridine (B92270) or triethylamine) is added to the reaction mixture to neutralize the HCl generated during the reaction. The reaction is typically stirred at room temperature.

-

The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, dilute acid (to remove excess amine base), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-p-tosyl methamphetamine.[2]

Purification by Recrystallization

The crude product can be purified by recrystallization from a suitable solvent or solvent system to obtain a product of high purity.

Procedure:

-

The crude N-p-tosyl methamphetamine is dissolved in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes).

-

The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent and then dried under vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of N-p-tosyl methamphetamine in a suitable solvent (e.g., ethyl acetate, methanol) is prepared.

-

GC Conditions: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to ensure good separation.

-

MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-400).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: A dilute solution is prepared in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

LC Conditions: Reversed-phase chromatography using a C18 column is common. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed.

-

MS/MS Conditions: Electrospray ionization (ESI) in positive ion mode is typically used. Precursor and product ion transitions specific to N-p-tosyl methamphetamine are monitored for selective detection and quantification.

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[2]

De-tosylation to Methamphetamine

The removal of the p-tosyl group can be achieved under various conditions, typically involving strong acids or reducing agents.

Procedure (Acidic Hydrolysis):

-

N-p-tosyl methamphetamine is dissolved in a strong acid, such as a mixture of hydrobromic acid in acetic acid or concentrated hydrochloric acid.

-

The reaction mixture is heated for a specified period.

-

After cooling, the mixture is diluted with water and neutralized with a base.

-

The regenerated methamphetamine is then extracted with an organic solvent.

Mandatory Visualizations

References

Synthesis of S-Methamphetamine from Tosyl-Methamphetamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-methamphetamine from its tosyl-protected precursor, N-tosyl-S-methamphetamine. The document details the chemical pathways, experimental protocols, and analytical characterization of the compounds involved. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

N-tosyl-S-methamphetamine serves as a chemically masked precursor to S-methamphetamine. The tosyl group (p-toluenesulfonyl) is a robust protecting group for the secondary amine of methamphetamine, rendering it less susceptible to detection by standard analytical techniques. The conversion of tosyl-methamphetamine back to the active S-methamphetamine requires a deprotection step to cleave the N-S bond of the sulfonamide. This guide explores the primary methods for this transformation, focusing on reaction conditions that ensure the retention of the chiral center's stereochemistry.

Synthesis Pathway

The synthesis involves a single-step deprotection of N-tosyl-S-methamphetamine to yield S-methamphetamine. This can be achieved through two main approaches: reductive cleavage or acidic hydrolysis.

Caption: General synthesis pathway from N-tosyl-S-methamphetamine to S-methamphetamine.

Experimental Protocols

Two primary methods for the deprotection of N-tosyl-S-methamphetamine are detailed below. The selection of the method depends on the desired reaction conditions and the scale of the synthesis.

Reductive Cleavage using Magnesium in Methanol

This method offers a mild and effective way to remove the tosyl group with good functional group tolerance.[1]

Experimental Workflow:

References

A Technical Guide on the Potential Toxicological Effects of Tosyl-Methamphetamine Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for educational and research purposes only. Tosyl-methamphetamine is a controlled substance precursor, and its handling is subject to strict legal regulations.

Executive Summary

This compound, also known as (S)-Methamphetamine p-toluenesulfonamide (B41071), is a chemically masked derivative of methamphetamine.[1][2] While it has been identified in seizures of illicit substances, designed to evade standard detection methods, its specific toxicological profile has not been extensively studied.[1] This guide provides a comprehensive overview of the potential toxicological effects of this compound exposure, based on the well-documented pharmacology and toxicology of its parent compound, methamphetamine. The central hypothesis is that this compound acts as a prodrug, converting to methamphetamine in vivo and subsequently eliciting the full spectrum of its toxic effects. This document summarizes key toxicological data for methamphetamine, outlines relevant experimental protocols for future studies, and visualizes the critical signaling pathways and workflows involved in its toxic action.

Introduction to this compound

(S)-Methamphetamine p-toluenesulfonamide is categorized as an analytical reference standard and a precursor in the synthesis of (S)-methamphetamine.[2] Its structure consists of a methamphetamine molecule where the amine hydrogen is replaced by a p-toluenesulfonyl (tosyl) group. This modification masks the chemical signature of methamphetamine, posing a challenge for forensic identification.[1] The primary toxicological concern is the potential for this tosyl group to be hydrolyzed under physiological conditions, such as the acidic environment of the stomach, releasing active methamphetamine into the system.[1] Therefore, an understanding of methamphetamine's toxicity is paramount to predicting the risks associated with this compound exposure.

Inferred Pharmacology and Mechanism of Action

Assuming in vivo conversion to methamphetamine, the pharmacological actions of this compound would be identical to those of methamphetamine. Methamphetamine is a potent central nervous system (CNS) psychostimulant that primarily exerts its effects by increasing the synaptic concentrations of monoamine neurotransmitters, namely dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[3][4][5][6][7]

The primary mechanisms include:

-

Monoamine Transporter Substrate: Methamphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It is taken up into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Inside the neuron, methamphetamine disrupts the proton gradient of VMAT2, causing monoamines to be released from synaptic vesicles into the cytoplasm.

-

Transporter Reversal: The elevated cytoplasmic monoamine concentration causes the reversal of DAT, NET, and SERT, leading to a massive, non-vesicular efflux of neurotransmitters into the synaptic cleft.[4][6]

-

Monoamine Oxidase (MAO) Inhibition: At higher concentrations, methamphetamine can inhibit MAO, an enzyme responsible for degrading monoamines, further increasing their cytoplasmic levels.[4]

These actions result in profound stimulation of the CNS and sympathetic nervous system, leading to the drug's acute effects and long-term neurotoxicity.[3][5]

Figure 1: Inferred signaling pathway of methamphetamine in a dopaminergic neuron.

Potential Toxicological Profile

The toxicity of methamphetamine is multi-faceted, affecting numerous organ systems. Chronic abuse leads to significant neurodegenerative changes.[3] The primary mechanisms underlying this toxicity involve oxidative stress, excitotoxicity, neuroinflammation, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[3][8][9]

Neurotoxicity

Methamphetamine is neurotoxic, particularly to dopaminergic and serotonergic systems.[3] This can result in long-term damage to nerve terminals, neuronal apoptosis, and gliosis.[3][9] Key contributing factors include:

-

Oxidative Stress: The auto-oxidation of elevated cytoplasmic dopamine generates reactive oxygen species (ROS), leading to cellular damage.[8]

-

Excitotoxicity: Methamphetamine increases extracellular glutamate (B1630785) levels, which over-activates glutamate receptors (like NMDARs), leading to excessive calcium influx and cell death.[8]

-

Neuroinflammation: The drug causes activation of microglia and astrocytes, which release pro-inflammatory cytokines and other cytotoxic mediators.[8][10]

-

ER Stress & Mitochondrial Dysfunction: Methamphetamine can induce the unfolded protein response (UPR) and impair mitochondrial function, leading to apoptosis.[8][9]

Systemic Toxicity

Acute overdose and chronic use can lead to severe systemic complications:

-

Cardiovascular: Tachycardia, hypertension, cardiac arrhythmias, myocardial infarction, and cardiomyopathy.[3][5][11]

-

Neurological: Seizures, stroke, hyperthermia, and coma.[5][11]

-

Psychiatric: Anxiety, psychosis, mood disturbances, and addiction.[3]

Quantitative Data Presentation

Direct quantitative toxicological data for this compound is not available in the public domain. The following tables summarize representative data for methamphetamine, which should be considered the likely active metabolite.

Table 1: Effects of Methamphetamine on Neurotransmitter Systems (Animal Models)

| Parameter | Brain Region | Species | Dosage Regimen | Result | Reference |

|---|---|---|---|---|---|

| Dopamine (DA) Levels | Striatum | Mouse | 4 x 10 mg/kg | ~70-80% decrease | [3] |

| Serotonin (5-HT) Levels | Hippocampus | Rat | 4 x 7.5 mg/kg | ~50-60% decrease | [3] |

| Dopamine Transporter (DAT) Binding | Striatum | Mouse | 4 x 10 mg/kg | Significant decrease | [3] |

| Serotonin Transporter (5-HTT) Binding | Cortex | Primate | Chronic escalating doses | Significant decrease |[3] |

Table 2: Markers of Methamphetamine-Induced Cellular Stress (In Vitro/In Vivo)

| Marker | Model System | Exposure | Result | Reference |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | PC12 Cells | 1-2 mM METH | Significant increase | [8] |

| Glucose-Regulated Protein 78 (GRP-78) | Rat Striatum | Neurotoxic METH dose | Increased expression (ER Stress) | [8] |

| C/EBP Homologous Protein (CHOP) | Rat Striatum | Neurotoxic METH dose | Increased expression (Apoptosis) | [8] |

| Caspase-3 Activity | SH-SY5Y Cells | 2-Cl-4,5-MDMA (analog) | Concentration-dependent increase |[12][13] |

Experimental Protocols for Toxicological Assessment

To directly assess the toxicology of this compound, established protocols for evaluating novel psychoactive substances (NPS) should be employed.[12][14]

In Vitro Neurotoxicity Assessment

This approach uses neuronal cell lines to screen for cytotoxic and neurotoxic effects.[12][13][15]

-

Objective: To determine the concentration-dependent toxicity of this compound on neuronal cells.

-

Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated into a dopaminergic phenotype, are a common and relevant model.[12][13]

-

Methodology:

-

Cell Culture: Culture and differentiate SH-SY5Y cells using standard protocols (e.g., retinoic acid treatment).

-

Compound Exposure: Expose differentiated cells to a range of this compound concentrations (e.g., 1 µM to 2000 µM) for a set duration (e.g., 24-48 hours). Include methamphetamine as a positive control and a vehicle-only negative control.

-

Cell Viability Assay (MTT/LDH): Measure cell viability using the MTT assay, which assesses mitochondrial function, or the LDH assay, which measures membrane integrity.

-

Oxidative Stress Assay (ROS Measurement): Quantify intracellular ROS production using fluorescent probes like DCFH-DA.

-

Apoptosis vs. Necrosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy to distinguish between apoptotic and necrotic cell death pathways.[12][16]

-

Mitochondrial Membrane Potential (MMP) Assay: Assess mitochondrial health using dyes like JC-1 or TMRM.

-

Data Analysis: Calculate IC50 values for cell viability and analyze other markers for statistically significant changes compared to controls.

-

Figure 2: General workflow for in vitro neurotoxicity assessment of a novel compound.

In Vivo Toxicological Assessment

Animal models are used to understand the systemic effects, pharmacokinetics, and behavioral impacts.[3]

-

Objective: To evaluate the acute and chronic toxicity of this compound in a living organism.

-

Animal Model: Male ICR mice or Sprague-Dawley rats are commonly used.

-

Methodology:

-

Dosing: Administer this compound via a relevant route (e.g., oral gavage to simulate ingestion, or intraperitoneal injection). Use a dose-escalation design to determine acute toxicity (LD50). For chronic studies, administer repeated doses over days or weeks.

-

Behavioral Analysis: Monitor for stereotypy, changes in locomotor activity, and other behavioral abnormalities.[17]

-

Physiological Monitoring: Record core body temperature, heart rate, and blood pressure.

-

Pharmacokinetic Analysis: Collect blood samples at various time points to measure plasma concentrations of this compound and its primary metabolite, methamphetamine, using LC-MS/MS.

-

Post-Mortem Analysis: After the study period, euthanize animals and collect brains and other organs (heart, liver, kidneys).

-

Neurochemical Analysis: Use HPLC to measure levels of dopamine, serotonin, and their metabolites in specific brain regions (e.g., striatum, hippocampus).

-

Histopathology: Perform immunohistochemical staining on brain sections to assess neuronal damage (e.g., Fluoro-Jade), microgliosis (Iba1), and astrocytosis (GFAP).

-

Conclusion and Future Directions

There is a critical lack of direct toxicological data for this compound. However, its chemical structure strongly suggests it functions as a prodrug for methamphetamine, a compound with well-established and severe neurotoxic and systemic toxic properties.[1][3] The potential for this compound to convert to methamphetamine in vivo implies a significant risk profile, mirroring that of its parent compound.

Future research must prioritize the following:

-

Pharmacokinetic Studies: Elucidate the rate and extent of conversion of this compound to methamphetamine under various physiological conditions.

-

Direct Toxicological Assessment: Conduct the in vitro and in vivo studies outlined in this guide to characterize its specific toxicity profile and determine if the tosyl group imparts any unique toxicological properties.

-

Development of Analytical Methods: Ensure forensic and clinical laboratories can reliably detect and quantify this compound in biological samples.

Understanding the risks associated with this masked compound is essential for public health, clinical toxicology, and law enforcement.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. METHAMPHETAMINE TOXICITY AND MESSENGERS OF DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scivisionpub.com [scivisionpub.com]

- 6. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]

- 9. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroimmune Basis of Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular toxicological mechanisms of new psychoactive substances "in vitro" [edoc.unibas.ch]

- 15. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and accurate mass of tosyl-methamphetamine

An In-depth Technical Guide on Tosyl-methamphetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a derivative of methamphetamine. It has been identified in forensic contexts as a "masked" form of methamphetamine, potentially designed to evade standard drug detection methods.[1] This document outlines its chemical properties, including its molecular formula and accurate mass, and provides a general synthetic protocol.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for clear reference and comparison.

| Parameter | Value | Reference |

| Formal Name | N,4-dimethyl-N-[(1S)-1-methyl-2-phenylethyl]-benzenesulfonamide | [2] |

| Synonyms | (S)-Methamphetamine p-toluenesulfonamide, this compound, TS-Methamphetamine | [2] |

| Molecular Formula | C₁₇H₂₁NO₂S | [2][3] |

| Molecular Weight | 303.42 g/mol | [3] |

| Accurate Mass | 303.13199 Da | |

| CAS Number | 74810-23-4 | [2][3] |

Synthesis and Characterization

This compound can be synthesized from methamphetamine through the introduction of a tosyl (p-toluenesulfonyl) protecting group. This chemical modification masks the characteristic properties of the methamphetamine molecule.

General Experimental Protocol: Synthesis of this compound

The following is a generalized procedure for the synthesis of this compound.

Materials:

-

Methamphetamine hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, chloroform)

-

Sodium sulfate (B86663) (Na₂SO₄) for drying

Procedure:

-

Methamphetamine hydrochloride is dissolved in a suitable solvent.

-

A base is added to the solution to deprotonate the amine group of methamphetamine, making it nucleophilic.

-

p-Toluenesulfonyl chloride is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating to allow for the formation of the sulfonamide bond.

-

After the reaction is complete, the mixture is washed with water to remove the base and any water-soluble byproducts.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound product.

-

The product can be further purified using techniques such as recrystallization or column chromatography.

Characterization of the synthesized this compound is typically performed using a variety of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[1][4]

Visualizing the Synthetic Pathway

The synthesis of this compound from methamphetamine can be represented by the following workflow.

Caption: Synthetic pathway of this compound.

References

Tosyl-Methamphetamine: An In-depth Technical Guide for Analytical Reference

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tosyl-methamphetamine, an N-protected derivative of methamphetamine. Due to its nature as a "masked" compound, this compound is of significant interest to forensic chemists, toxicologists, and researchers in the field of drug analysis and metabolism. This document details its chemical properties, outlines plausible experimental protocols for its synthesis and analysis, and discusses its pharmacological relevance as a prodrug to methamphetamine. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound, chemically known as N-(1-phenylpropan-2-yl)-N-methyl-4-methylbenzenesulfonamide, is a derivative of methamphetamine where the secondary amine is protected by a tosyl group. This modification renders the molecule less polar and alters its chemical properties, making it undetectable by standard colorimetric tests for amphetamines. In forensic contexts, this compound is considered a "masked" drug or a precursor, as the tosyl group can be removed under certain conditions to yield the parent compound, methamphetamine. As an analytical reference standard, pure this compound is crucial for the development and validation of analytical methods aimed at detecting such masked compounds in seized materials.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is essential for its proper handling, storage, and analysis.

| Property | Value | Reference |

| IUPAC Name | N-(1-phenylpropan-2-yl)-N-methyl-4-methylbenzenesulfonamide | N/A |

| Synonyms | N-Tosyl-methamphetamine, Tosyl-MA | N/A |

| CAS Number | 74810-23-4 | [1] |

| Molecular Formula | C₁₇H₂₁NO₂S | [1] |

| Molecular Weight | 303.42 g/mol | [1] |

| Appearance | White to off-white solid | Inferred |

| Purity (as reference standard) | ≥98% | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane (B109758). | Inferred |

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis and analysis of this compound, based on general organic chemistry principles and information gathered from related literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of methamphetamine, a reaction that falls under the category of nucleophilic substitution at a sulfonyl group. A common method for this transformation is the Schotten-Baumann reaction.

Reaction Scheme:

Methamphetamine + p-Toluenesulfonyl chloride → this compound + HCl

Materials and Reagents:

-

Methamphetamine hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (or aqueous sodium hydroxide)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Freebasing of Methamphetamine: Dissolve methamphetamine hydrochloride in a minimal amount of water. Add a 2M sodium hydroxide (B78521) solution dropwise with stirring until the pH is basic (pH > 12). The oily freebase of methamphetamine will separate. Extract the methamphetamine freebase into dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the oily freebase.

-

Tosylation Reaction: Dissolve the methamphetamine freebase (1.0 eq) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The disappearance of the methamphetamine spot and the appearance of a new, less polar spot indicates the formation of the product.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, and finally with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid. Confirm the identity and purity of the product using analytical techniques such as NMR and GC-MS.

Analytical Methodologies

Accurate identification and quantification of this compound require sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for its characterization.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation and Parameters:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

| Solvent Delay | 3 min |

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 303. Key fragment ions would likely include:

-

m/z 155: [CH₃C₆H₄SO₂]⁺ (tosyl group)

-

m/z 91: [C₇H₇]⁺ (tropylium ion from the tosyl group)

-

m/z 148: [M - CH₃C₆H₄SO₂]⁺ (loss of the tosyl group)

-

Other fragments resulting from the cleavage of the methamphetamine backbone.

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Instrumentation and Parameters:

| Parameter | Value |

| Spectrometer | Bruker Avance 400 MHz or equivalent |

| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ |

| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |

| ¹H NMR Parameters | |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| ¹³C NMR Parameters | |

| Pulse Program | zgpg30 (proton decoupled) |

| Number of Scans | 1024 |

| Relaxation Delay | 2.0 s |

Expected Chemical Shifts (¹H NMR in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.3 | d | 2H | Aromatic protons meta to the sulfonyl group |

| ~7.2-7.4 | m | 5H | Phenyl protons of the methamphetamine moiety |

| ~4.0-4.2 | m | 1H | Methine proton (CH) |

| ~2.8-3.0 | m | 2H | Methylene protons (CH₂) |

| ~2.7 | s | 3H | N-methyl protons (N-CH₃) |

| ~2.4 | s | 3H | Methyl protons of the tosyl group |

| ~1.1 | d | 3H | Methyl protons of the methamphetamine side chain |

Expected Chemical Shifts (¹³C NMR in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~143 | Aromatic C-SO₂ |

| ~137 | Aromatic C-CH₃ (tosyl) |

| ~130 | Aromatic CH (meta to SO₂) |

| ~128-129 | Phenyl carbons |

| ~127 | Aromatic CH (ortho to SO₂) |

| ~55-60 | Methine carbon (CH) |

| ~40-45 | Methylene carbon (CH₂) |

| ~30-35 | N-methyl carbon (N-CH₃) |

| ~21 | Methyl carbon of the tosyl group |

| ~15-20 | Methyl carbon of the methamphetamine side chain |

Pharmacological Significance and Mechanism of Action

This compound itself is not expected to have significant pharmacological activity at the primary targets of methamphetamine. The bulky and electron-withdrawing tosyl group sterically and electronically hinders the interaction of the nitrogen atom with monoamine transporters. Therefore, this compound is considered a prodrug of methamphetamine. In vivo, it is plausible that the tosyl group can be cleaved through metabolic processes, releasing the active parent drug, methamphetamine.

The primary mechanism of action of methamphetamine involves its interaction with the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2) in dopaminergic neurons.[2][3]

-

Dopamine Transporter (DAT): Methamphetamine is a substrate for DAT and is transported into the presynaptic neuron.[4][5] Once inside, it disrupts the normal function of DAT, causing it to reverse its direction of transport and release dopamine from the cytoplasm into the synaptic cleft.[6]

-

Vesicular Monoamine Transporter 2 (VMAT2): Methamphetamine also interacts with VMAT2 on synaptic vesicles, leading to the release of stored dopamine from the vesicles into the cytoplasm.[2][7] This increases the cytoplasmic concentration of dopamine, making more available for reverse transport by DAT.

The net effect is a significant and sustained increase in the extracellular concentration of dopamine, leading to the characteristic stimulant effects of the drug.

References

- 1. Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS | Office of Justice Programs [ojp.gov]

- 2. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Methamphetamine Hydrochloride? [synapse.patsnap.com]

- 6. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of (S)-Methamphetamine p-Toluenesulfonamide in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-Methamphetamine p-toluenesulfonamide (B41071), a key precursor in the synthesis of (S)-methamphetamine, is a compound of significant interest in forensic chemistry and pharmaceutical research.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and analytical characterization. This technical guide provides a summary of the currently available solubility data for (S)-Methamphetamine p-toluenesulfonamide and outlines a general experimental protocol for its determination.

Physicochemical Properties

| Property | Value |

| Chemical Name | N,4-dimethyl-N-[(1S)-1-methyl-2-phenylethyl]-benzenesulfonamide |

| Synonyms | (S)-Methamphetamine para-toluenesulfonamide, Tosyl-Methamphetamine, TS-Methamphetamine |

| CAS Number | 74810-23-4 |

| Molecular Formula | C17H21NO2S |

| Molecular Weight | 303.4 g/mol |

| UV/Vis (λmax) | 234 nm |

Quantitative Solubility Data

Publicly available quantitative solubility data for (S)-Methamphetamine p-toluenesulfonamide is limited. The following table summarizes the known solubility information.

| Solvent | Solubility | Temperature | Reference |

| Dimethyl Sulfoxide (DMSO) | Miscible | Not Specified | [1] |

| Methyl Acetate | 10 mg/mL | Not Specified | [1] |

For comparative purposes, a study on the solubility of the parent compound, p-toluenesulfonamide (p-TSA), in sixteen different organic solvents has been conducted.[3] The solubility of p-TSA was found to be highest in methanol (B129727) and generally decreased with decreasing polarity of the alcohol.[3] In other solvents, the solubility order was more complex and did not strictly follow polarity trends.[3] This suggests that a comprehensive study on the solubility of (S)-Methamphetamine p-toluenesulfonamide would be highly beneficial to the scientific community.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for (S)-Methamphetamine p-toluenesulfonamide solubility determination is not available in the reviewed literature, a general gravimetric method can be employed. This method is based on standard laboratory procedures for determining the solubility of a solid in a liquid and is adapted from methodologies used for similar compounds.[3]

Objective: To determine the equilibrium solubility of (S)-Methamphetamine p-toluenesulfonamide in a given organic solvent at a specified temperature.

Materials:

-

(S)-Methamphetamine p-toluenesulfonamide (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringe with a micropore filter (e.g., 0.45 µm)

-

Drying oven

Procedure:

-

Temperature Control: Set the constant temperature water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of solid (S)-Methamphetamine p-toluenesulfonamide to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient amount of time to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a micropore filter to prevent any solid particles from being transferred.

-

Mass Determination: Weigh the syringe containing the saturated solution to determine the mass of the withdrawn sample.

-

Solvent Evaporation: Transfer the saturated solution from the syringe to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried solid (solute).

-

m_solvent is the mass of the solvent in the withdrawn sample (mass of the solution - mass of the solute).

-

-

Replicates: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Tosyl-Methamphetamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and analysis of tosyl-methamphetamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemically masked derivative of methamphetamine, which may be encountered in forensic and research settings.[1][2] This protocol outlines the necessary steps from sample preparation to data analysis, ensuring reliable and accurate identification.

Introduction

Methamphetamine is a potent central nervous system stimulant that is widely abused.[3] In an effort to circumvent detection by standard analytical methods, illicit drug manufacturers may chemically modify the methamphetamine molecule.[1] One such modification is the addition of a tosyl (p-toluenesulfonyl) group to the nitrogen atom, forming this compound. This derivatization alters the chemical properties of the molecule, potentially leading to challenges in its identification if specific protocols are not employed.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the identification of illicit drugs and their derivatives due to its high sensitivity and specificity.[4][5] This application note details a robust GC-MS method for the analysis of this compound.

Experimental Protocol

This protocol is designed for the qualitative identification of this compound in a solid sample.

Materials and Reagents

-

Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Dichloromethane (HPLC grade)

-

Reference Standard: Authenticated this compound reference material (if available). Alternatively, a synthesized standard can be prepared by reacting methamphetamine with p-toluenesulfonyl chloride.[1]

-

Internal Standard (IS): Deuterated analog of a related compound (e.g., Methamphetamine-d5) can be used for quantitative analysis, but is not strictly necessary for qualitative identification.

-

GC-MS grade vials with inserts

-

Micropipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Sample Homogenization: Ensure the solid sample is homogenous by grinding it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 mg of the homogenized sample into a clean glass vial.

-

Add 1 mL of methanol to the vial.

-

Vortex the mixture for 1 minute to dissolve the analyte.

-

Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble material.

-

-

Dilution:

-

Transfer an aliquot of the supernatant to a new vial.

-

Dilute the extract with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL). A serial dilution may be necessary.

-

-

Transfer to Autosampler Vial: Transfer the final diluted sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 300 °C- Final Hold: Hold at 300 °C for 5 min |

| Mass Spectrometer | Agilent 5975 or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-500 amu (full scan) |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Data Analysis and Interpretation

Retention Time